molecular formula C24H34O3 B12424150 3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran (Mixture of Diastereomers)

3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran (Mixture of Diastereomers)

Cat. No.: B12424150
M. Wt: 375.6 g/mol
InChI Key: SJDZPRJOUBDGJM-UBFXQWMCSA-N
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Description

3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran (Mixture of Diastereomers): is a synthetic derivative of estradiol, a form of estrogen. This compound is labeled with deuterium (d5), which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics. The tetrahydropyran group is attached to the 17th position of the estradiol molecule, and the compound exists as a mixture of diastereomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran involves several steps:

    Methylation: The 3-hydroxyl group of 17Beta-Estradiol is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Deuteration: The compound is then subjected to deuteration to introduce deuterium atoms at specific positions. This can be achieved using deuterated reagents.

    Tetrahydropyranylation: The 17-hydroxyl group is protected by converting it into a tetrahydropyranyl ether using dihydropyran in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Batch or Continuous Flow Reactors: These are used to control the reaction parameters precisely.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 17-hydroxyl group, leading to the formation of ketones.

    Reduction: Reduction reactions can convert the ketone back to the hydroxyl group.

    Substitution: The methoxy group at the 3-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 17-keto derivatives.

    Reduction: Regeneration of the 17-hydroxyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Isotope Labeling Studies: The deuterium-labeled compound is used in isotope labeling studies to trace metabolic pathways and understand the pharmacokinetics of estradiol derivatives.

Biology:

    Hormone Research: It is used to study the biological effects of estrogen and its derivatives on various tissues and organs.

Medicine:

    Drug Development: The compound is used in the development of new drugs targeting estrogen receptors, particularly in the treatment of hormone-related disorders.

Industry:

    Pharmaceutical Manufacturing: It is used as a reference standard in the quality control of pharmaceutical products containing estradiol derivatives.

Mechanism of Action

Mechanism: The compound exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of 3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran to ERs leads to the activation of estrogen-responsive genes, which regulate various physiological processes such as cell growth, differentiation, and metabolism.

Molecular Targets and Pathways:

    Estrogen Receptors (ERα and ERβ): These receptors are the primary molecular targets.

    Signaling Pathways: The activation of ERs triggers downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3-kinase (PI3K) pathway.

Comparison with Similar Compounds

    17Beta-Estradiol: The parent compound without any modifications.

    3-O-Methyl Estradiol: Similar compound without deuterium labeling.

    17-O-Tetrahydropyranyl Estradiol: Similar compound without the 3-methoxy group.

Uniqueness:

    Deuterium Labeling: The presence of deuterium atoms makes 3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran unique for isotope labeling studies.

    Mixture of Diastereomers: The compound exists as a mixture of diastereomers, which can provide insights into stereochemical effects on biological activity.

Properties

Molecular Formula

C24H34O3

Molecular Weight

375.6 g/mol

IUPAC Name

2-[[(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-3-methoxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]oxy]oxane

InChI

InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3/t19-,20-,21+,22+,23?,24+/m1/s1/i6D2,8D2,19D

InChI Key

SJDZPRJOUBDGJM-UBFXQWMCSA-N

Isomeric SMILES

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC)([2H])[2H])([2H])[2H])CC[C@@H]3OC5CCCCO5)C

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC

Origin of Product

United States

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